molecular formula C13H17NO B3132674 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 37511-62-9

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3132674
CAS No.: 37511-62-9
M. Wt: 203.28 g/mol
InChI Key: ROZUZZWOTMMUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a nortropane-based chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This core structure is utilized in the synthesis and development of novel ligands for the Nociceptin/Orphanin FQ (NOP) receptor, which is a member of the opioid receptor family . SCH-221510, an advanced research compound based on this scaffold where the nitrogen is substituted with a bis(2-methylphenyl)methyl group, has been identified as a potent and selective agonist of the NOP receptor . Activation of the NOP receptor by such ligands has demonstrated promising therapeutic research applications. Studies in animal models have shown that NOP receptor agonists can produce potent anti-inflammatory and antinociceptive (pain-blocking) effects, suggesting potential for future treatments in conditions like inflammatory bowel disease (IBD) . Furthermore, research indicates that NOP receptor activation may offer a novel pathway for reducing self-administration of substances like ethanol and remifentanil, positioning these compounds as valuable tools for investigating addiction treatment mechanisms . Unlike classical mu-opioid receptor agonists (e.g., morphine), NOP receptor agonists like SCH-221510 have been observed to produce analgesic effects without certain undesirable side effects, such as significant respiratory depression or constipation, at equianalgesic doses in preclinical models . This makes the this compound scaffold a critical structure for exploring non-classical opioid analgesics. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11/h1-5,11-12,14-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZUZZWOTMMUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Its Derivatives

Introduction of the Phenyl Group and Other Substituents

The incorporation of the crucial phenyl group at the C-3 position is a pivotal step in the synthesis. This is typically achieved by the addition of a phenyl-organometallic reagent to a tropinone (B130398) precursor. Subsequent modifications to the aryl ring and the nitrogen at the 8-position allow for the creation of a diverse library of derivatives.

While the 8-azabicyclo[3.2.1]octane core is not aromatic and thus does not undergo direct electrophilic aromatic substitution (EAS), EAS strategies are relevant for modifying the phenyl precursor before its attachment to the bicyclic core. masterorganicchemistry.com Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on benzene (B151609) or substituted benzenes. These functionalized aryl compounds can then be converted into organometallic reagents (e.g., Grignard or organolithium reagents) for subsequent addition to the tropinone carbonyl. This two-step approach allows for the synthesis of derivatives with various substituents on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies. nih.gov

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring's pi electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com This indirect application of EAS is a powerful tool for creating a wide range of C-3 aryl substituted tropane (B1204802) analogs.

Modern cross-coupling reactions provide powerful alternatives for forging the carbon-carbon bond between the tropane scaffold and the aryl group. These methods offer high functional group tolerance and stereochemical control.

Rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions have been successfully employed. nih.govchemrxiv.org This method can couple a racemic N-Boc-nortropane-derived allylic chloride with various aryl- and heteroaryl-boronic esters. nih.gov The reaction proceeds with high enantioselectivity and diastereoselectivity, tolerating a range of functional groups on the boronic ester, including halides, alkoxy groups, and esters. nih.govchemrxiv.org

Another approach involves the reaction of a tropinone with a tributyltin derivative of an aryl or heteroaryl group in the presence of an alkyl lithium reagent. google.com However, processes that avoid undesirable tin chemistry are preferred. google.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of aryl halides with alkynes, and other versatile methods like Hiyama, Kumada, and Negishi couplings, represent a broad toolkit for aryl group incorporation, although their specific application to 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol may require tailored reaction conditions. organic-chemistry.org These methods are instrumental in creating derivatives where the aryl group is directly attached to the tropane ring. nih.gov

Table 1: Comparison of Aryl Group Incorporation Methods

Method Reagents Key Features Reference
Organometallic Addition Phenylmagnesium bromide or Phenyllithium addition to N-protected nortropinone Classic and direct method for installing the 3-phenyl-3-ol moiety. nih.gov
Suzuki-Miyaura Coupling N-Boc-nortropane-derived allylic chloride, Aryl boronic esters, Rh-catalyst Asymmetric synthesis, high enantioselectivity, tolerates various functional groups. nih.govchemrxiv.org
Stille-like Coupling Tropinone, Tributyltin derivative of pyrimidine, Alkyl lithium Used for heteroaryl incorporation; tin chemistry can be a drawback. google.com

Functionalization and Derivatization Approaches

Once the this compound core is established, further functionalization can be carried out to modulate its properties. A common strategy involves the modification of the nitrogen at the 8-position. nih.gov The synthesis often starts with a protected nortropinone, for example, as an ethyl or tert-butyl (Boc) carbamate. nih.gov After the introduction of the 3-aryl group, the protecting group is removed. The resulting secondary amine can then be functionalized with a variety of side chains via N-alkylation or other nitrogen-centered reactions. nih.gov

For instance, reacting the deprotected nitrogen with various heteroarylmethyl chlorides allows for the synthesis of 8-heteroarylmethyl-3-arylnortropanes. nih.gov This derivatization has been shown to significantly impact the compound's binding affinity for dopamine (B1211576) receptors. nih.gov Further derivatization can also involve modifications to an existing substituent on the aryl ring or transformations of other functional groups on the bicyclic frame, such as an internal alkene moiety. researchgate.net

Advanced Synthetic Procedures

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced procedures such as microwave-assisted synthesis and process optimization are employed.

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating drug discovery and development. sphinxsai.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product purity. sphinxsai.commdpi.com This is achieved through efficient and uniform heating of the reaction mixture. sphinxsai.com

In the context of tropane alkaloid synthesis, microwave-assisted strategies have been used for various transformations. researchgate.net For example, a two-component domino strategy for the synthesis of related bicyclic heterocycles was successfully achieved using microwave assistance. researchgate.net This technology is particularly beneficial for multi-step syntheses and for creating libraries of compounds for screening, where speed and efficiency are paramount. sphinxsai.com The application of microwave heating can be particularly advantageous for challenging steps, such as certain coupling reactions or heterocycle formations, leading to cleaner reactions under milder conditions. mdpi.com

Table 2: Microwave-Assisted Synthesis vs. Conventional Heating

Parameter Conventional Heating Microwave-Assisted Synthesis (MAS) Reference
Reaction Time Hours to days Seconds to minutes sphinxsai.commdpi.com
Heating Mechanism Conduction and convection (slow, non-uniform) Direct dielectric heating (rapid, uniform) sphinxsai.com
Yields Often moderate Generally higher mdpi.com
Side Reactions More prevalent due to prolonged heating Minimized due to shorter reaction times mdpi.com
Applications Standard organic synthesis High-throughput synthesis, difficult reactions sphinxsai.com

Process Optimization for Key Intermediates

A significant process improvement involves replacing expensive and relatively unstable starting materials like nortropinone hydrochloride. google.com An optimized process has been developed starting from an amine (R-NH2), 2,5-dimethoxytetrahydrofuran, and a dialkyl acetone (B3395972) dicarboxylate to produce the N-substituted tropinone intermediate. google.com

Furthermore, the step of introducing the aryl group has been refined. A one-step procedure involving the addition of an alkyl lithium (e.g., n-butyl lithium) to a mixture of the tropinone intermediate and an iodo-aryl compound at low temperatures (e.g., -95°C) has been shown to produce the desired 3-aryl-8-azabicyclo[3.2.1]octan-3-ol in high yield and excellent purity. google.com This optimized process circumvents the need for tin-based reagents and simplifies the work-up procedure, making it more suitable for large-scale production. google.com

Elimination of Environmentally or Economically Undesirable Reagentsrsc.org

Advances in synthetic methodologies for this compound and its derivatives have focused on improving efficiency and safety, as well as reducing the environmental and economic impact of the production process. A notable development in this area has been the strategic elimination of hazardous and costly reagents, leading to more sustainable synthetic routes.

One significant improvement has been the development of a process that avoids the use of organotin compounds, which are known for their toxicity and the difficulty of their removal from final products. google.com A previously utilized multi-step synthesis for substituted 8-azabicyclo[3.2.1]octan-3-ols involved the reaction of a tropinone derivative with a tributyltin derivative of a pyrimidine, followed by treatment with an alkyl lithium derivative. google.com This "undesirable tin chemistry" presented significant challenges in terms of environmental impact and product purification. google.com

A newer, more streamlined process eliminates the need for the tributyltin reagent altogether. google.com This improved method involves the direct reaction of a tropinone intermediate with an iodo-heteroaryl compound in the presence of an alkyl lithium reagent. google.com This one-step procedure not only circumvents the use of toxic tin compounds but also offers several economic and process-related advantages. The updated synthesis results in high yields and excellent purity of the final product, while also simplifying the work-up and isolation steps. google.com

Furthermore, this refined synthesis also eliminates the use of nortropinone hydrochloride as a starting material. google.com Nortropinone hydrochloride is recognized as an expensive and relatively unstable reagent, making its replacement economically advantageous for larger-scale production. google.com The move away from this costly starting material contributes to a more economically viable and robust manufacturing process. google.com

The table below provides a comparative overview of the traditional and improved synthetic approaches, highlighting the key reagents that have been eliminated.

FeatureTraditional Synthetic MethodImproved Synthetic Method
Arylating Agent Tributyltin derivative of pyrimidineIodo-heteroaryl (e.g., 2-iodopyrimidine)
Key Reagents Tropinone derivative, Diphenylmethyl derivative, Tributyltin derivative, Alkyl lithiumTropinone derivative, Iodo-heteroaryl, Alkyl lithium
Starting Material Can utilize nortropinone hydrochlorideAvoids the use of nortropinone hydrochloride
Process Characteristics Multi-step, difficult work-up, involves toxic tin chemistryOne-step procedure, easier work-up, high yield, excellent purity
Environmental/Economic Impact Use of toxic and difficult-to-remove tin reagent; use of expensive and unstable starting materialElimination of organotin waste; avoidance of a costly and unstable reagent

This evolution in the synthetic strategy for this compound derivatives exemplifies a commitment to the principles of green chemistry, aiming for processes that are not only efficient but also environmentally and economically more sound. google.com

Structure Activity Relationship Sar Studies of 3 Phenyl 8 Azabicyclo 3.2.1 Octan 3 Ol Derivatives

Influence of Substituents on Biological Activity

Impact of Phenyl Ring Modifications on Receptor Binding

Modifications to the phenyl ring at the 3-position of the azabicyclo[3.2.1]octane skeleton have been shown to significantly alter receptor binding affinity and selectivity, particularly at dopamine (B1211576) D2-like receptors. The nature and position of substituents on this aromatic ring are critical for molecular recognition.

For instance, in a series of analogues targeting D2 and D3 dopamine receptors, the substitution pattern on the phenyl ring played a key role. The 3,4-dichloro substitution generally proved beneficial for affinity. However, switching to a 2,3-dichloro substitution pattern on the tropane (B1204802) ring led to a dramatic loss of affinity at both D2 and D3 receptor subtypes. nih.gov This contrasts with analogous piperidinol compounds where this loss of affinity was not observed, highlighting the unique SAR of the tropane scaffold. nih.gov

Further studies demonstrated that a range of halide substitutions (fluoro and bromo) could maintain high affinity at both D2 and D3 subtypes, though without conferring significant selectivity. nih.gov Conversely, introducing a 4-methylthiophenyl group resulted in a compound with poor affinity for both receptors. nih.gov These findings underscore the sensitivity of the dopamine receptor binding pockets to the electronic and steric properties of the substituent on the 3-phenyl ring.

Table 1: Influence of Phenyl Ring Substitution on Dopamine Receptor Binding Affinity (Kᵢ, nM)

Compound Reference 3-Phenyl Ring Substituent D₂ Receptor Kᵢ (nM) D₃ Receptor Kᵢ (nM)
32 3,4-dichloro 35.3 6.35
33 2,3-dichloro 280 431
34 4-chloro 41.4 31.0
37 4-methylthio 565 541
44 4-chloro 1.06 0.71
47 4-fluoro 1.9 0.6
48 4-bromo 2.1 0.5

Data sourced from a study on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives. nih.gov

Role of N-Substitution on Pharmacological Profiles

The substituent attached to the nitrogen atom at the 8-position of the tropane ring is a crucial determinant of the pharmacological profile of these compounds. SAR studies have shown that this position can be modified to modulate affinity and selectivity for various targets, including dopamine receptors and monoamine transporters.

In the pursuit of D2-like receptor ligands, various heteroarylmethyl groups were installed at the N-8 position. A 3-benzofurylmethyl substituent, for example, led to compounds with low nanomolar affinities at both D2 and D3 receptors. nih.gov This modification resulted in a 20- to 30-fold increase in affinity compared to the parent N-methylindole derivatives and a remarkable 470-fold improvement in D3 receptor binding affinity compared to the initial lead compound. nih.gov In contrast, incorporating a 5-methoxyindol-3-ylmethyl group failed to produce the selective D2 receptor binding that was observed in corresponding piperidine (B6355638) analogues. nih.gov

Studies targeting monoamine transporters have also highlighted the importance of the N-8 substituent. The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton provided a transporter affinity profile reminiscent of the well-known dopamine transporter (DAT) inhibitor GBR 12909. google.com Within this series, an 8-cyclopropylmethyl group was identified as a unique moiety that imparts high selectivity for the serotonin (B10506) transporter (SERT) over the DAT. google.comacs.org Another derivative featuring an 8-(4-chlorobenzyl) group was found to be highly selective for the DAT over the norepinephrine (B1679862) transporter (NET). google.com

Table 2: Effect of N-Substitution on Receptor and Transporter Affinity (Kᵢ, nM)

Compound N-8 Substituent Target Affinity (Kᵢ, nM) Selectivity
45 3-benzofurylmethyl D₂ Receptor 1.7 D₂/D₃ = 5
D₃ Receptor 0.34
22e cyclopropylmethyl DAT 4.0 SERT/DAT = 1060
22g 4-chlorobenzyl DAT 3.9 NET/DAT = 1358

Data compiled from studies on dopamine receptor ligands nih.gov and monoamine transporter inhibitors. google.comacs.org

Effects of 3-Position Substitution on Receptor Selectivity

Altering the group at the 3-position, moving away from the tertiary alcohol, has been a successful strategy for tuning receptor selectivity. Replacing the hydroxyl group with other functionalities can dramatically shift the pharmacological profile of the 8-azabicyclo[3.2.1]octane core towards different biological targets.

One significant finding is that replacing the hydroxyl group with pyrazinyloxy groups can enhance binding affinity for the nociceptin (B549756)/orphanin FQ peptide (NOP) receptors. This modification led to the development of potent NOP receptor agonists. For example, SCH 486757, which features a 2-pyrimidinyl group at the 3-position instead of a phenyl group, is a selective, orally active NOP receptor agonist. acs.org

In a different therapeutic area, SAR studies on inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) revealed the importance of the 3-position substituent. A series of compounds featuring a pyrazole (B372694) sulfonamide attached to the N-8 position were investigated. Within this series, constraining a piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for activity. bindingdb.org The nature of the ether-linked substituent at the 3-position was critical; replacing a phenyl ring with a pyridine (B92270) or pyrazine (B50134) ring modulated potency. bindingdb.org For instance, a para-methyl-substituted phenoxy group at C-3 resulted in a potent NAAA inhibitor with an IC₅₀ of 0.036 μM, while ortho- and meta-substitutions led to an 8- to 17-fold drop in activity. bindingdb.org

Stereochemical Determinants of Receptor Affinity and Selectivity

The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane skeleton creates distinct stereoisomers, primarily the endo and exo diastereomers, based on the orientation of the substituent at the 3-position. This stereochemistry is a paramount factor in determining receptor affinity and functional activity.

Stereoselective Binding and Uptake Inhibition at Transporters

The spatial arrangement of substituents on the tropane ring significantly influences interactions with monoamine transporters. Studies on 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives found that the rigid skeleton imparted modest stereoselective binding and uptake inhibition at the dopamine transporter (DAT). google.comacs.org

Further investigations into diarylmethoxymethyltropane analogues with different stereochemical orientations at C-3 confirmed the importance of this feature. The 3α (exo) derivatives were consistently the most potent compounds at the DAT. researchgate.net The 3α-di(4-fluorophenyl)methoxymethyl analogue exhibited a Kᵢ of 5 nM at the DAT. researchgate.net The corresponding unsaturated derivative (with a double bond at C-2) was slightly less potent, while the 3β (endo) analogue showed only modest affinity (Kᵢ = 78 nM), demonstrating a clear preference for the 3α configuration at the dopamine transporter. researchgate.net

This stereoselectivity is also evident in other classes of compounds. In the development of NAAA inhibitors, the stereochemistry of the ether substitution at the C-3 position was evaluated. The endo-isomer showed submicromolar activity, whereas the corresponding exo-diastereoisomer was found to be completely devoid of any activity toward human NAAA. acs.org

Divergent Pharmacological Profiles of Enantiomers

The pharmacological action of tropane-based compounds is often highly stereoselective, with individual enantiomers exhibiting significantly different potencies and even different biological activities. nih.gov This is due to the three-dimensional nature of receptor binding pockets, which interact differently with non-superimposable mirror-image molecules.

For many tropane alkaloids, such as hyoscyamine, the S-(–)-isomer is estimated to be 30 to 300 times more potent as a muscarinic receptor antagonist than the R-(+)-isomer. nih.gov This principle extends to synthetic derivatives. In a search for long-acting DAT ligands, enantiomers of hydroxylated GBR 12909 analogues displayed substantial enantioselectivity. The S-enantiomers consistently showed higher affinity for the dopamine transporter (DAT), while the R-enantiomers interacted with the serotonin transporter (SERT) with higher affinity. researchgate.net

While specific data on the separated enantiomers of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol itself are not detailed in these studies, the consistent and pronounced stereoselectivity observed across a wide range of tropane derivatives underscores the critical importance of absolute configuration. nih.govresearchgate.net The synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives is therefore a key strategy in the development of selective therapeutic agents, as different enantiomers can possess distinct and separable pharmacological profiles. researchgate.net

Spatial Arrangement of Pharmacophoric Elements

The three-dimensional orientation of key chemical features, or pharmacophoric elements, in derivatives of this compound is crucial for their interaction with biological targets. X-ray crystallographic studies have revealed that replacing a more flexible piperidine ring with the rigid tropane scaffold of the 8-azabicyclo[3.2.1]octane system results in a distinctive spatial arrangement of these elements. nih.govnih.govacs.org This structural constraint provides valuable clues for understanding the diversity in structure-activity relationships (SAR) observed at different receptor subtypes, such as the dopamine D2 and D3 receptors. nih.govnih.govacs.orgresearchgate.net The defined stereochemistry of the tropane ring system fixes the relative positions of the 3-phenyl group, the 3-hydroxyl group, and the nitrogen at the 8-position, influencing how the molecule fits into the binding pocket of a receptor. nih.govresearchgate.net

Scaffold Modifications and their Impact on Biological Activity

Derivatives with Varied Inhibitory Potency

Modifications to the 3-phenyl-8-azabicyclo[3.2.1]octane scaffold have yielded compounds with a wide range of inhibitory potencies at monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.netnih.gov The stereochemical orientation at the C3 position is a critical determinant of activity. For instance, in a series of diarylmethoxymethyltropane analogues, the 3α derivatives were found to be the most potent inhibitors of DAT. researchgate.net The 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane derivative (15b) was the most potent compound in its series, with a Kᵢ value of 5 nM for DAT. researchgate.net In contrast, the corresponding 3β-isomer (23b) showed only modest affinity, with a Kᵢ of 78 nM. researchgate.net

Unsaturation in the bicyclic ring system also plays a role. The tropene analogue, 3-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-ene (12b), was slightly less potent than its saturated 3α-counterpart, with a Kᵢ of 12 nM. researchgate.net These findings support that both the stereochemistry and conformational effects imparted by the scaffold are important for tuning inhibitory potency and selectivity between DAT and SERT. researchgate.net Furthermore, replacing the 8-aza functionality with an 8-thia group can lead to a reduction in DAT inhibitory potency. nih.gov For example, a 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane was found to be approximately ten times more potent at DAT inhibition than its direct 8-thia analogue. nih.gov

Compound IDC3-ConfigurationC8-SubstituentModificationTargetKᵢ (nM)
15b 3-phenylpropylSaturatedDAT5
12b 33-phenylpropylC2-C3 UnsaturationDAT12
23b 3-phenylpropylSaturatedDAT78

Structure-Activity Relationships for Dopamine D2-like Receptor Ligands

Systematic modifications of the this compound template have been investigated to determine their influence on binding affinities at dopamine D2 and D3 receptors. nih.gov Replacing the piperidine ring of the lead compound 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]methylindole (1, L741,626) with a tropane ring reversed the receptor subtype selectivity. nih.govnih.govacs.org The resulting tropane analogue (31) showed a preference for the D3 receptor (Kᵢ = 15.5 nM) over the D2 receptor (Kᵢ = 33.4 nM). nih.govnih.govacs.org

Further exploration of substituents on both the 3-aryl ring and the N-substituent at the 8-position led to the discovery of high-affinity D2/D3 ligands. nih.gov

3-Aryl Ring Substitutions: The nature of the substituent on the 3-phenyl ring significantly impacts binding affinity. A 3,4-dichloro substitution (compound 32) improved D3R affinity (Kᵢ = 6.35 nM) but decreased D2R affinity (Kᵢ = 35.3 nM), resulting in a 5-fold selectivity for D3R. nih.gov In contrast, a 2,3-dichloro substitution (33) caused a dramatic loss of affinity at both receptors. nih.gov Other substitutions, such as 2-naphthyl (35) and 2-methoxyphenyl (36), were poorly tolerated at both D2R and D3R. nih.gov A 4-methylthiophenyl group (37) also resulted in poor affinity at both receptor subtypes. nih.gov

N-Substituent Modifications: The substituent attached to the nitrogen at the 8-position is a key determinant of affinity. Introducing a 3-benzofurylmethyl group at this position led to compounds with very high affinity. nih.govnih.govacs.org For example, compounds 44 and 45 exhibited low nanomolar affinities at both receptor subtypes (Kᵢ(D2R/D3R) = 1.06:0.71 nM and 1.7:0.34 nM, respectively). nih.gov This modification significantly improved D3R binding affinity by 470-fold compared to the parent piperidine ligand (1). nih.govnih.govacs.org Conversely, a 5-methoxyindol-3-ylmethyl group (39) failed to induce the selective D2R binding that was observed in the corresponding piperidinol ligand. nih.gov

Compound ID3-Aryl GroupN-SubstituentD2R Kᵢ (nM)D3R Kᵢ (nM)Selectivity
31 4-ChlorophenylIndol-3-ylmethyl33.415.5D3 (2.2x)
32 3,4-DichlorophenylIndol-3-ylmethyl35.36.35D3 (5.6x)
33 2,3-DichlorophenylIndol-3-ylmethyl12901190None
34 4-BromophenylIndol-3-ylmethyl41.431.0None
44 4-ChlorophenylBenzofuran-3-ylmethyl1.060.71None
45 3,4-DichlorophenylBenzofuran-3-ylmethyl1.70.34D3 (5.0x)

SAR in the Context of Nociceptin Opioid Receptor (NOP) Agonism

The this compound scaffold is also a core component of potent and selective Nociceptin Opioid Receptor (NOP) agonists. nih.gov A key example is the compound 8-[bis(2-methylphenyl)-methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510), a novel, potent NOP agonist with an EC₅₀ of 12 nM and a high binding affinity (Kᵢ = 0.3 nM). nih.gov This compound demonstrates high functional selectivity, being over 50-fold more selective for the NOP receptor compared to the mu-, kappa-, and delta-opioid receptors. nih.gov

Structure-activity relationship studies on derivatives of SCH 221510 have provided insights into the requirements for NOP agonism. nih.gov Molecular dynamics simulations suggest that specific residues within the NOP receptor are crucial for binding. nih.govrsc.org The nitrogen atom in the tropane ring of SCH 221510 is predicted to form a hydrogen bond with the conserved residue Asp130, a critical interaction for receptor activation. rsc.org The bulky bis(2-methylphenyl)methyl group on the nitrogen at the 8-position occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity. nih.govrsc.org Modifications to this N-substituent or to the 3-phenyl group would directly impact these key interactions, thereby altering the compound's affinity and efficacy at the NOP receptor. nih.gov The anxiolytic-like effects of SCH 221510 were shown to be attenuated by the NOP antagonist J-113397, confirming its mechanism of action through the NOP receptor. nih.gov

CompoundTarget ReceptorKᵢ (nM)EC₅₀ (nM)Selectivity (over μ, κ, δ)
SCH 221510 NOP0.312>50-fold

Nociceptin Opioid Receptor (NOP) System Modulation

This compound derivatives have been identified as potent agonists of the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain, anxiety, and reward.

Research has characterized derivatives of this compound, such as SCH 221510, as potent and selective NOP receptor agonists nih.govbio-techne.com. In functional assays, SCH 221510 induces the binding of [35S]GTPγS to cell membranes expressing recombinant human NOP receptors, indicating its role as an agonist that activates G-protein signaling pathways downstream of the receptor caymanchem.com. This agonist activity is central to its pharmacological effects, which have been explored in various preclinical models nih.govnih.gov.

Quantitative studies have established the high affinity and potency of this compound derivatives at the NOP receptor. For instance, SCH 221510 exhibits a high binding affinity with a Kᵢ value of 0.3 nM for the human NOP receptor nih.govbio-techne.com. Its functional potency is demonstrated by an EC₅₀ value of 12 nM in [35S]GTPγS binding assays, confirming its efficacy as an agonist nih.govbio-techne.com. These studies highlight the compound's potent interaction with the NOP receptor.

Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of SCH 221510 at Opioid Receptors
ReceptorKᵢ (nM)EC₅₀ (nM)
NOP0.312
μ (mu)65693
κ (kappa)131683
δ (delta)28548071

A key feature of this compound derivatives like SCH 221510 is their high selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta) nih.govbio-techne.com. Binding assays have shown significantly lower affinity for these other opioid receptors. Specifically, SCH 221510 displays over 50-fold functional selectivity for the NOP receptor compared to the mu, kappa, and delta opioid receptors nih.gov. The Kᵢ values for mu, kappa, and delta receptors are 65 nM, 131 nM, and 2854 nM, respectively, which are considerably higher than its affinity for the NOP receptor bio-techne.com. This selectivity profile is crucial as it suggests a reduced potential for the side effects commonly associated with classical opioid agonists.

Interestingly, co-activation of NOP and mu-opioid (MOP) receptors has been shown to produce synergistic antinociceptive effects nih.govnih.gov. Studies in primates have demonstrated that NOP agonists, including SCH 221510, can enhance the antinociceptive effects of the MOP receptor agonist buprenorphine nih.govnih.gov. This synergistic interaction suggests that combining NOP and MOP receptor agonists could be a promising strategy for pain management, potentially allowing for lower doses of mu-opioid agonists and thereby reducing their adverse effects nih.govnih.gov. In some rodent models, however, the co-administration of SCH 221510 with morphine was found to reduce morphine-induced analgesia and accelerate the development of tolerance mdpi.com.

Interactions with Dopamine Receptor Subtypes

In addition to its primary activity at NOP receptors, the 3-aryl-8-azabicyclo[3.2.1]octan-3-ol scaffold has been investigated for its interaction with dopamine receptors. The dopamine system is critically involved in motor control, motivation, and reward, and its receptors are important targets for antipsychotic medications.

Research into N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogues has revealed their potential as ligands for dopamine D2-like receptors, which include the D2 and D3 receptor subtypes nih.govnih.gov. Structure-activity relationship studies have shown that modifications to this chemical scaffold can produce compounds with high affinity for both D2 and D3 receptors nih.govnih.gov. For example, replacing a piperidine ring in a known D2R-selective antagonist with a tropane ring, characteristic of the 8-azabicyclo[3.2.1]octane structure, led to a reversal of selectivity, with increased affinity for the D3 receptor nih.gov. Further modifications, such as the addition of a 3-benzofurylmethyl substituent, resulted in ligands with low nanomolar affinities at both D2R and D3R nih.gov. Functional assays confirmed that these compounds act as antagonists at D2R and D3R nih.gov.

Binding Affinities (Kᵢ) of Selected 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogues at Dopamine D2-like Receptors
CompoundD2R Kᵢ (nM)D3R Kᵢ (nM)
Compound 3133.415.5
Compound 3235.36.35
Compound 441.060.71
Compound 451.70.34

An in-depth examination of the molecular pharmacology of this compound reveals a versatile scaffold with significant interactions at various neurochemical sites. This article details its engagement with monoamine transporters, its role in enzyme inhibition, and its interactions with other key receptor systems.

Advanced Preclinical Research Applications

In Vitro Pharmacological Characterization

The in vitro evaluation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives has been crucial in elucidating their mechanism of action and receptor interaction profiles. These studies have largely centered on their activity at opioid receptors, particularly the nociceptin (B549756) opioid peptide (NOP) receptor.

Receptor Binding Assays

Receptor binding assays have been instrumental in quantifying the affinity and selectivity of these compounds for various receptors. A significant body of research has focused on the derivative 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, also known as SCH 221510. This compound has demonstrated a high affinity for the human NOP receptor. nih.gov

In competitive binding assays using Chinese hamster ovary (CHO) cells transfected with the human NOP receptor, SCH 221510 exhibited a high binding affinity with a Ki value of 0.3 nM. nih.govresearchgate.net Further studies revealed its selectivity for the NOP receptor over other opioid receptor subtypes. The binding affinities for the human μ (mu), κ (kappa), and δ (delta) opioid receptors were found to be 65 nM, 131 nM, and 2854 nM, respectively. researchgate.net This indicates a functional selectivity of over 50-fold for the NOP receptor compared to the classical opioid receptors. nih.gov

Another derivative, 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol (SCH 486757), has also been shown to selectively bind to the human NOP receptor with a Ki of 4.6 ± 0.61 nM. Its selectivity over the μ, κ, and δ opioid receptors is 211-fold, 128-fold, and 3206-fold, respectively.

CompoundReceptorKi (nM)Selectivity vs. NOP
SCH 221510NOP0.3-
SCH 221510μ-opioid65217-fold
SCH 221510κ-opioid131437-fold
SCH 221510δ-opioid28549513-fold
SCH 486757NOP4.6-
SCH 486757μ-opioid970.6211-fold
SCH 486757κ-opioid588.8128-fold
SCH 486757δ-opioid14747.63206-fold

Cell-Based Functional Assays

The functional activity of these compounds at the cellular level has been confirmed through various cell-based assays. For SCH 221510, its agonist activity at the NOP receptor was demonstrated using a [³⁵S]GTPγS binding assay in CHO cell membranes expressing the recombinant human NOP receptor. In this assay, SCH 221510 stimulated [³⁵S]GTPγS binding with an EC50 value of 12 nM, indicating its role as a potent agonist. nih.govresearchgate.net This potency is comparable to that of the endogenous ligand, Orphanin FQ/nociceptin (OFQ/N). researchgate.net

Similarly, SCH 486757 was shown to be a full agonist at the human NOP receptor, causing an increase in [³⁵S] guanosine (B1672433) 5′-γ thiotriphosphate binding with an EC50 of 79 ± 12 nM. In contrast, it acted as only a weak partial agonist at the human μ-opioid receptor.

CompoundAssayReceptorEC50 (nM)Activity
SCH 221510[³⁵S]GTPγS BindingNOP12Full Agonist
SCH 486757[³⁵S]GTPγS BindingNOP79Full Agonist
SCH 486757[³⁵S]GTPγS Bindingμ-opioid>10,000Weak Partial Agonist

In Vivo Studies in Animal Models (Pharmacodynamics)

The pharmacodynamic properties of this compound derivatives have been investigated in a variety of rodent models to assess their potential therapeutic effects.

Antinociceptive and Antitussive Activity

Derivatives of this compound have also been evaluated for their potential to alleviate pain (antinociception) and suppress coughing (antitussive).

Systemic administration of SCH 221510 has been shown to produce antinociceptive and antihyperalgesic effects in non-human primate models of acute pain, capsaicin-induced allodynia, and carrageenan-induced inflammatory pain.

The antitussive properties have been primarily studied with the derivative SCH 486757. In a guinea pig model, oral administration of SCH 486757 suppressed capsaicin-induced cough. This effect was blocked by the NOP receptor antagonist J-113397 but not by naltrexone, indicating that the antitussive action is mediated by NOP receptors. Furthermore, no tolerance to the antitussive effects of SCH 486757 was observed after a 5-day repeated dosing schedule. In a feline model, SCH 486757 also demonstrated a significant reduction in mechanically-induced cough.

Anti-inflammatory Properties

Research into derivatives of this compound has identified significant anti-inflammatory potential, particularly in the context of inflammatory bowel disease (IBD). The compound endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, also known as SCH 221510, has been a key focus of these investigations. As a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor, its anti-inflammatory actions have been characterized in mouse models of colitis. nih.gov

In a well-established model where colitis is induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS), administration of SCH 221510 was shown to significantly attenuate the inflammatory response. nih.gov This effect was observed following both intraperitoneal and oral administration, highlighting the compound's systemic activity. The anti-inflammatory action was confirmed to be mediated by the NOP receptor, as the beneficial effects were blocked by a selective NOP antagonist, J-113397. nih.gov These findings suggest that selective activation of NOP receptors by this this compound derivative is a viable strategy for reducing intestinal inflammation. nih.gov

Table 1: Anti-inflammatory Effects of SCH 221510 in a Mouse Model of TNBS-Induced Colitis

Parameter Administration Route Observation Source
TNBS-Induced Colitis Intraperitoneal (i.p.) Attenuated colitis nih.gov
TNBS-Induced Colitis Oral (p.o.) Attenuated colitis nih.gov

Studies on Gastrointestinal Motility Modulation

The this compound derivative, SCH 221510, has been investigated for its effects on gastrointestinal (GI) function. As an agonist of the NOP receptor, which is expressed in the GI tract, it has demonstrated a potent ability to modulate intestinal motility.

Studies in murine models have shown that SCH 221510 exerts a strong inhibitory effect on intestinal motility under normal physiological conditions, both in vitro and in vivo. This action is NOP-mediated and translates to a significant antidiarrheal effect in animal models designed to mimic the symptoms of diarrhea-predominant irritable bowel syndrome (IBS-D). The compound's efficacy following oral administration in these models underscores its potential as a modulator of GI function.

Table 2: Effects of SCH 221510 on Gastrointestinal Motility in Murine Models

Model / Condition Administration Route Effect Source
Normal Intestinal Motility (in vitro) N/A Inhibitory effect
Normal Intestinal Motility (in vivo) Oral Inhibitory effect

Investigations of Central Nervous System Penetration

Effective penetration of the blood-brain barrier (BBB) is a critical prerequisite for compounds targeting the central nervous system (CNS). nih.govresearchgate.net While direct pharmacokinetic studies detailing the brain tissue concentrations of this compound or its derivatives are not extensively published, strong pharmacological evidence implies that certain derivatives do cross the BBB.

The derivative SCH 221510 has demonstrated clear anxiolytic-like effects in multiple preclinical animal models, including rats, gerbils, and guinea pigs. nih.gov These behavioral effects, which are mediated within the CNS, were observed following systemic oral administration of the compound. Such centrally-mediated activity strongly suggests that SCH 221510 is capable of penetrating the CNS to a pharmacologically relevant extent to engage with its target, the NOP receptor. nih.gov The ability to elicit a behavioral response after oral dosing indicates that the compound is not only absorbed but also distributed to the brain in sufficient quantities. nih.gov

Pharmacokinetic and Metabolism Studies in Animal Models

Oral Bioavailability Assessment

A key feature of the this compound derivative SCH 221510 is its characterization as an orally active agent. nih.govrndsystems.com This has been consistently demonstrated in preclinical studies where oral administration of the compound produced significant pharmacological effects in various animal models.

The oral activity of SCH 221510 has been confirmed in studies of anxiety and inflammatory bowel disease. nih.govnih.gov In these distinct therapeutic areas, the compound elicited its expected biological responses when administered via the oral route, indicating that it is absorbed from the gastrointestinal tract and distributed systemically to its sites of action in concentrations sufficient to be effective. While specific quantitative bioavailability data (e.g., F%) are not detailed in the available literature, the consistent efficacy across multiple models validates its classification as an orally available compound.

Table 3: Preclinical Models Demonstrating Oral Activity of SCH 221510

Therapeutic Area Animal Model / Assay Species Source
Anxiety Elevated Plus-Maze Rat, Gerbil nih.gov
Anxiety Vogel Conflict Assay Rat nih.gov
Anxiety Conditioned Lick Suppression Rat nih.gov
Anxiety Fear-Potentiated Startle Rat nih.gov

Plasma and Brain Level Analysis

The analysis of plasma and brain concentrations over time is a fundamental component of pharmacokinetic assessment, providing critical data on a drug's absorption, distribution, and elimination. nih.gov Such analyses are essential for establishing a relationship between drug exposure at the target site and the observed pharmacological effect.

However, detailed pharmacokinetic studies reporting the specific plasma and brain concentrations of this compound or its derivative SCH 221510 following administration in animal models have not been published in the scientific literature. Therefore, data on key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and the brain-to-plasma concentration ratio for this specific compound are not publicly available.

In Vitro Metabolism Investigations

In vitro metabolism studies, commonly conducted using human liver microsomes, are crucial for understanding how a compound is metabolically processed. nih.govresearchgate.net These experiments help to identify the primary metabolic pathways, characterize the enzymes involved (such as cytochrome P450 isoenzymes), and assess the potential for metabolic drug-drug interactions. researchgate.netnih.gov

For this compound and its derivatives like SCH 221510, specific data from in vitro metabolism investigations are not available in the public domain. Consequently, information regarding its metabolic stability, the identity of its metabolites, and its potential to inhibit or induce major drug-metabolizing enzymes has not been reported.

Role of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, particularly P-glycoprotein (P-gp), play a critical role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of therapeutic compounds. P-gp is a key component of physiological barriers, such as the blood-brain barrier (BBB), where it actively transports a wide array of substrates out of the central nervous system (CNS), thereby limiting their therapeutic efficacy for neurological targets. For compounds designed to act within the CNS, understanding their interaction with P-gp is a fundamental aspect of preclinical development.

As of the current literature review, specific preclinical studies detailing the interaction of this compound with P-glycoprotein are not publicly available. Consequently, there is no direct evidence to definitively classify this compound as a substrate, inhibitor, or inducer of P-gp. The absence of such data precludes a detailed discussion of its specific transport kinetics or the direct impact of P-gp on its brain penetration.

However, the structural scaffold of this compound, which is a derivative of the tropane (B1204802) alkaloid core, suggests that an interaction with P-gp is plausible. Research has shown that some natural tropane alkaloids can interact with and inhibit P-gp-mediated drug efflux. nih.gov For instance, pervilleine A, B, and C, which are also tropane alkaloids, have been reported to exhibit P-gp inhibitory activity. nih.gov This suggests that compounds possessing the 8-azabicyclo[3.2.1]octane skeleton warrant investigation for their potential interaction with efflux transporters.

Given that many centrally acting drugs are substrates for P-gp, their ability to penetrate the blood-brain barrier is often limited. nih.gov Therefore, a critical step in the preclinical assessment of novel CNS drug candidates like this compound would involve in vitro transporter assays. nih.govnih.gov These assays, typically using cell lines that overexpress human P-gp, can determine if a compound is a substrate for this transporter. evotec.comresearchgate.net

Should this compound be identified as a P-gp substrate, this would have significant implications for its development. High efflux by P-gp could lead to low brain concentrations, potentially limiting its efficacy for CNS targets. Conversely, if it is found to be an inhibitor of P-gp, it could have potential applications in overcoming multidrug resistance or in combination therapies to enhance the brain penetration of other P-gp substrate drugs.

Due to the lack of specific experimental data for this compound, a data table on its interaction with P-glycoprotein cannot be provided at this time. Further research is necessary to elucidate the relationship between this compound and key efflux transporters.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the covalent structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, providing detailed information about its atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of each atom within the molecule. While specific spectral data for the parent compound this compound is not widely published, analysis of closely related analogs, such as (±)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, offers significant insight into the expected spectral features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the bicyclic octane (B31449) ring, the hydroxyl proton, and the amine proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) reveal the connectivity of adjacent protons. For the N-methyl analog, a characteristic singlet for the methyl group protons is observed around 2.34 ppm. For the parent compound, this would be replaced by a signal for the N-H proton, the chemical shift of which would depend on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the phenyl group carbons, the quaternary carbon bearing the hydroxyl and phenyl groups, and the distinct carbons of the 8-azabicyclo[3.2.1]octane skeleton.

The following tables present published NMR data for the closely related analog, (±)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, which serves as a reference for the expected chemical shifts.

Table 1: ¹H NMR Data for (±)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.57–7.51 m 2H Aromatic
7.37–7.30 m 2H Aromatic
7.26–7.20 m 1H Aromatic
3.30–3.20 m 2H Bicyclic Ring
2.41 dd 2H Bicyclic Ring
2.34 s 3H N-CH₃
2.30–2.22 m 2H Bicyclic Ring
2.12–1.99 m 2H Bicyclic Ring
1.88–1.81 m 2H Bicyclic Ring
1.81–1.76 m 1H OH

Data sourced from a study on tropane (B1204802) analogues.

Table 2: ¹³C NMR Data for (±)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol Solvent: CDCl₃, Frequency: 101 MHz

Chemical Shift (δ, ppm) Assignment
150.32 Aromatic C (quaternary)
128.13 Aromatic CH
126.60 Aromatic CH
124.55 Aromatic CH
72.84 C-OH (quaternary)
60.86 Bicyclic Ring CH
45.58 Bicyclic Ring CH₂
40.41 N-CH₃
25.64 Bicyclic Ring CH₂

Data sourced from a study on tropane analogues.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features. The analysis of tropane alkaloids by IR spectroscopy is a well-established method. academie-sciences.frresearchgate.net

Key expected absorption peaks include:

O-H Stretch: A broad band in the region of 3700–3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. academie-sciences.fr

N-H Stretch: A moderate band around 3300 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3104 cm⁻¹). academie-sciences.fr

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ from the C-H bonds of the bicyclic alkane structure.

C=C Aromatic Stretch: One or more bands in the 1600–1450 cm⁻¹ region, characteristic of the phenyl group. academie-sciences.fr

C-O Stretch: A strong absorption band in the 1200–1050 cm⁻¹ range, indicative of the tertiary alcohol. academie-sciences.fr

C-N Stretch: A band in the 1250–1020 cm⁻¹ region corresponding to the tertiary amine within the bicyclic system. mdpi.com

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight, confirming the elemental composition, and assessing the purity of a compound. Various MS techniques, often coupled with chromatographic separation, are employed in the analysis of this compound and its derivatives.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a widely used method for the analysis of volatile and thermally stable compounds, including many tropane alkaloids. researchgate.netnih.gov For this compound, GC-MS can be used to separate it from impurities and provide a mass spectrum for identification.

However, tropane alkaloids can be thermally unstable and may degrade in the high-temperature GC inlet. mdpi.comresearchgate.net This can lead to the formation of degradation products and potentially prevent the detection of the original compound. To mitigate this, analysis can be performed at a lower inlet temperature (e.g., 250°C), or the compound can be derivatized prior to analysis. mdpi.com A common derivatization technique is trimethylsilylation, which converts the hydroxyl and amine groups into more stable trimethylsilyl (B98337) ethers and amines, improving their thermal stability and chromatographic properties. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. chromatographyonline.com HRMS is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass. nih.gov The technique is a standard tool in modern chemical analysis and has been applied to characterize various complex molecules and their metabolites. chromatographyonline.commdpi.com

For this compound (C₁₃H₁₇NO), HRMS would be used to confirm the presence of the protonated molecule [M+H]⁺ at a specific m/z value that precisely matches the calculated theoretical mass, thereby verifying its elemental formula.

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. It is particularly well-suited for analyzing compounds in complex mixtures, such as biological fluids or reaction mixtures, without the need for derivatization. rug.nl

This technique has been employed in the development of tracers for the nociceptin (B549756)/orphanin FQ (NOP) receptor, the biological target for many derivatives of this compound. nih.govnih.gov In an LC-MS/MS analysis, the parent ion corresponding to the compound of interest is selected and fragmented to produce characteristic product ions. This specific fragmentation pattern serves as a highly selective fingerprint for the molecule, allowing for its confident identification and quantification even at very low concentrations. rug.nl

Chromatographic Methods for Purity and Enantiomeric Purity

Chromatographic techniques are fundamental in the analysis of "this compound," ensuring the chemical purity and separating its enantiomers, which is crucial for understanding its pharmacological activity. High-Performance Liquid Chromatography (HPLC) is the primary method employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized "this compound" and its derivatives. This method is instrumental in monitoring the progress of chemical reactions and in the final quality control of the compound. For instance, the purity of related 8-azabicyclo[3.2.1]octane compounds has been confirmed to be as high as 97% using HPLC analysis. In the synthesis of analogous compounds, analytical HPLC is routinely used to monitor the progress of reaction mixtures.

For a specific derivative, 3-Endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510), a purity of ≥98% has been reported, as determined by HPLC. tocris.comcaymanchem.com While specific chromatographic conditions for the parent compound "this compound" are not extensively detailed in publicly available literature, a general approach can be inferred. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector at a wavelength where the phenyl group exhibits strong absorbance.

Preparative HPLC is also employed for the purification of these compounds from reaction mixtures, highlighting the versatility of this technique in both analytical and purification contexts.

Chiral HPLC for Enantiomeric Resolution

"this compound" possesses a chiral center, meaning it can exist as a pair of enantiomers. As these stereoisomers can exhibit different pharmacological properties, their separation and characterization are of significant importance. Chiral HPLC is the most widely used and effective method for the enantiomeric resolution of such compounds.

The direct separation of enantiomers on a chiral stationary phase (CSP) is the preferred method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common for this class of compounds. The choice of the specific chiral column and the mobile phase is critical for achieving successful separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For related chiral 8-azabicyclo[3.2.1]octane derivatives, chiral HPLC methods have been developed to assess enantiomeric excess. google.com The mobile phase in chiral HPLC often consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as isopropanol (B130326) or ethanol. The precise composition of the mobile phase is optimized to achieve the best resolution between the enantiomeric peaks.

Quantitative Analysis Techniques

Quantitative analysis of "this compound" and its analogs is essential for determining their potency and affinity for biological targets, most notably opioid receptors. Radioligand binding assays are the primary in vitro method for this purpose.

Radioligand Binding Assay Quantification (IC₅₀, Kᵢ)

Radioligand binding assays are a powerful tool to determine the binding affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound. The data from these assays are used to calculate the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ).

A common protocol for assessing the affinity of 8-azabicyclo[3.2.1]octane derivatives for opioid receptors involves the use of Chinese Hamster Ovary (CHO-K1) cells that are stably transfected with the cDNA for the human mu (μ), delta (δ), or guinea pig kappa (κ) opioid receptors. google.com Membranes prepared from these cells are incubated with a specific radioligand, such as [³H]-Diprenorphine, and various concentrations of the compound being tested. google.com

The amount of bound radioactivity is then measured, and the data are analyzed using nonlinear regression to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the radioligand. The Kᵢ value, which represents the binding affinity of the compound for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

For the closely related compound 3-Endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510), extensive radioligand binding assays have been performed. This compound has shown high affinity for the nociceptin opioid peptide (NOP) receptor, with significantly lower affinity for the classical opioid receptors (μ, κ, and δ). tocris.compsu.edu

Table 1: Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of SCH 221510 at Opioid Receptors tocris.compsu.edu

ReceptorKᵢ (nM)EC₅₀ (nM)
NOP0.312
μ65693
κ131683
δ28548071

Another study on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides reported potent and selective antagonism at the kappa opioid receptor, with IC₅₀ values in the nanomolar range. nih.gov For example, one analog displayed a kappa IC₅₀ of 77 nM with over 400-fold selectivity against mu and delta receptors. nih.gov These findings underscore the utility of radioligand binding assays in characterizing the pharmacological profile of this class of compounds.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor. For derivatives of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, these simulations have been crucial in understanding their binding modes to various receptors, particularly neurotransmitter transporters and G-protein coupled receptors (GPCRs).

Docking studies on related N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives have identified key interactions within the binding pockets of dopamine (B1211576) receptors (D2R and D3R). nih.govresearchgate.net A critical interaction involves a salt bridge formation between the protonated nitrogen of the azabicyclo[3.2.1]octane core and a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 of the dopamine receptors. nih.gov Additionally, interactions with a serine triad (B1167595) in transmembrane domain 5 are important for orienting the ligand. nih.gov

The orientation of the phenyl group and substituents on the nitrogen atom significantly influences binding affinity and selectivity. For instance, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the stereochemistry at the C3 position was found to be critical, with the endo-isomer showing significantly higher activity than the exo-isomer. nih.govacs.org This highlights the importance of the three-dimensional arrangement of the pharmacophore for optimal receptor engagement.

Receptor Target Key Interacting Residues Predicted Interaction Type Reference Compound Class
Dopamine D2/D3 ReceptorsAsp3.32, Ser5.42, Ser5.43, Ser5.46Salt bridge, Hydrogen bondingN-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols
Nociceptin (B549756) Receptor (NOPR)Asp130, Tyr309Hydrogen bonding8-(bis(2-methylphenyl)methyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
NAAA InhibitorsNot specifiedNot specifiedPyrazole azabicyclo[3.2.1]octane sulfonamides

Molecular Dynamics Studies of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the binding complex and the conformational changes that may occur.

MD simulations have been employed to study the behavior of derivatives of this compound complexed with their biological targets. For example, a 100 ns MD simulation of 8-(bis(2-methylphenyl)methyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, a potent agonist, with the nociceptin receptor (NOPR), revealed the stability of the ligand-receptor complex. nih.govrsc.org These simulations helped to refine the binding mode predicted by initial docking studies and identified crucial residues for binding. nih.gov The simulations underscored the importance of a hydrogen bond between the protonated nitrogen of the tropane (B1204802) ring and a conserved aspartate residue (Asp130). rsc.org

These studies demonstrate the utility of MD simulations in validating docking poses and providing a more realistic representation of the ligand-receptor interactions, which can be instrumental in structure-based drug design. nih.gov

System Simulation Length Key Findings Reference Compound
NOPR-agonist complex100 nsRefined binding mode, identified stable interactions, highlighted crucial residues for binding.8-(bis(2-methylphenyl)methyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, QSAR studies have been instrumental in understanding the structural requirements for potent biological activity. An in-depth structure-activity relationship (SAR) analysis of pyrazole azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org This analysis revealed that constraining a flexible piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for inhibitory activity. nih.gov

Furthermore, SAR studies on dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives showed that the stereochemical orientation at the C3 position is crucial for potency and selectivity. researchgate.net Specifically, the 3α derivatives were found to be the most potent. researchgate.net QSAR analyses often utilize descriptors such as electronic effects (e.g., inductive effects) and steric parameters (e.g., substituent volume) to correlate with biological activity. researchgate.net

Compound Series Biological Target Key SAR Findings
Pyrazole azabicyclo[3.2.1]octane sulfonamidesNAAARigid azabicyclo[3.2.1]octane core enhances potency; endo stereochemistry at C3 is crucial. nih.govacs.org
3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octanesDopamine Transporter3α stereoisomers are most potent; substituent electronic and steric properties influence activity. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Computational models are frequently used to predict these properties.

For compounds containing the 8-azabicyclo[3.2.1]octane nucleus, ADMET prediction tools are utilized to assess their drug-likeness. These predictions are often guided by principles such as Lipinski's rule of five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. tjnpr.org For instance, the evolution of a lead compound, an azabicyclo[3.2.1]octane-pyrazole, involved structural modifications to improve physicochemical and drug-like properties while maintaining inhibitory activity. nih.gov This optimization process led to a compound with superior pharmacological and pharmacokinetic properties. acs.org

The table below presents a hypothetical ADME profile for this compound based on general properties of similar small molecules, as specific experimental or detailed predictive data for this exact compound is not available in the provided search results.

Property Predicted Value/Characteristic Implication
Molecular Weight~217.3 g/mol Compliant with Lipinski's rule (<500 Da)
LogPModerateLikely good balance between solubility and membrane permeability
Hydrogen Bond Donors1 (hydroxyl group)Compliant with Lipinski's rule (≤5)
Hydrogen Bond Acceptors2 (nitrogen and oxygen)Compliant with Lipinski's rule (≤10)
Blood-Brain Barrier PermeabilityLikely to be permeableExpected for a CNS-active scaffold

Future Directions and Research Perspectives

Design of Novel 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol Analogs with Improved Selectivity

A primary objective in the evolution of this compound-based compounds is the enhancement of selectivity for specific receptor subtypes or enzymes. Achieving this selectivity is crucial for minimizing off-target effects and improving the therapeutic index. Future design strategies will likely concentrate on systematic structure-activity relationship (SAR) studies to refine the pharmacophore.

Research has demonstrated that replacing a piperidine (B6355638) ring with the more rigid 8-azabicyclo[3.2.1]octane (tropane) core can significantly alter receptor selectivity. For instance, in a series of dopamine (B1211576) D2-like receptor ligands, this substitution reversed the selectivity profile from D2-preferring to D3-preferring. nih.govacs.org Further exploration of substitutions on both the nitrogen atom and the aryl ring has led to ligands with nanomolar affinity and improved selectivity. nih.govacs.org For example, introducing a 3-benzofurylmethyl substituent on the nitrogen atom dramatically improved D3 receptor binding affinity by over 470-fold compared to the parent piperidine compound. nih.gov

Future efforts will involve:

Conformational Constraint: Introducing further rigidity into the bicyclic core or the N-substituent to lock the molecule into a bioactive conformation that is preferential for one target over another. Constraining a flexible piperidine ring into the azabicyclo[3.2.1]octane scaffold has been shown to boost potency in N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.govacs.org

Bioisosteric Replacement: Systematically replacing key functional groups (e.g., the phenyl ring or hydroxyl group) with bioisosteres to probe interactions with the target protein and fine-tune electronic and steric properties. In one study, replacing a C2-ester with an isoxazole (B147169) group in related 8-thiabicyclo[3.2.1]octanes retained high potency at the dopamine transporter (DAT). nih.gov

Stereochemical Control: Investigating the differential activity of various stereoisomers. It has been shown that the stereochemistry at position 3 of the azabicyclic scaffold is critical for activity, with the endo-isomer showing potent inhibition of NAAA while the exo-diastereoisomer was inactive. nih.govacs.org

The table below summarizes SAR findings for N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs targeting dopamine D2/D3 receptors, illustrating the impact of structural modifications on binding affinity. nih.gov

CompoundN-SubstituentAryl GroupD2R Ki (nM)D3R Ki (nM)D3R/D2R Selectivity
31 Indol-3-ylmethyl4-Chlorophenyl33.415.52.2
32 4-Fluorobenzoylpropyl4-Chlorophenyl35.36.355.6
45 Benzofuran-3-ylmethyl4-Chlorophenyl1.70.345.0

Elucidation of Detailed Mechanisms of Action at the Molecular Level

While binding affinities provide valuable information, a comprehensive understanding of how these ligands interact with their biological targets at a molecular level is essential for rational drug design. Future research will need to employ a combination of computational and experimental techniques to elucidate these detailed mechanisms.

Key research avenues include:

High-Resolution Structural Biology: Obtaining X-ray crystal or cryo-electron microscopy (cryo-EM) structures of this compound analogs in complex with their target proteins (e.g., GPCRs, enzymes). These structures can reveal the precise binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern affinity and selectivity. nih.gov

Computational Modeling and Simulation: Using molecular docking and molecular dynamics (MD) simulations to predict binding modes and rationalize SAR data. These computational tools can help prioritize the synthesis of novel analogs and generate hypotheses about the molecular determinants of ligand recognition and functional activity (e.g., agonist versus antagonist behavior).

Functional Selectivity (Biased Signaling): Investigating whether analogs can preferentially activate certain downstream signaling pathways over others when binding to a receptor. For G-protein-coupled receptors (GPCRs), ligands can act as biased agonists, selectively engaging G-protein or β-arrestin pathways. Characterizing the signaling profiles of novel analogs is a critical step in developing drugs with more refined mechanisms of action and fewer side effects. nih.gov

Activity-Based Protein Profiling (ABPP): For enzyme-targeting analogs, ABPP can be used to assess compound selectivity across the entire enzyme class in native biological systems, providing a more accurate picture of on- and off-target engagement. acs.org

Understanding the molecular initiating event (MIE)—the initial interaction between the molecule and the biological target—is fundamental. cam.ac.uk This event triggers the cascade leading to a therapeutic (or toxic) outcome, and defining it is crucial for predicting a compound's activity.

Exploration of New Therapeutic Applications for the Azabicyclo[3.2.1]octane Core

The versatility of the 8-azabicyclo[3.2.1]octane scaffold suggests its potential utility across a wide range of therapeutic areas beyond its traditional applications. The core structure serves as a rigid and synthetically accessible framework that can be decorated with various functionalities to target diverse biological macromolecules. rsc.org

Future research should explore the potential of this scaffold in:

Neurodegenerative Diseases: Given the role of targets like dopamine and sigma receptors in neurodegeneration, novel analogs could be developed as potential treatments for Alzheimer's or Parkinson's disease.

Inflammatory and Pain Disorders: The discovery of potent NAAA inhibitors based on the azabicyclo[3.2.1]octane core highlights its potential in managing inflammatory conditions. nih.govacs.org Additionally, analogs targeting the nociceptin (B549756)/orphanin FQ (NOP) receptor have shown promise as non-addictive analgesics. wikipedia.org

Oncology: Many signaling pathways dysregulated in cancer involve enzymes and receptors that could be targeted by novel azabicyclo[3.2.1]octane derivatives.

Infectious Diseases: The rigid scaffold could be used to design inhibitors of essential viral or bacterial enzymes.

The strategy of diversity-oriented synthesis (DOS) could be employed to generate large libraries of compounds based on the azabicyclo[3.2.1]octane core. mdpi.com Screening these libraries against a wide array of biological targets could uncover entirely new therapeutic applications for this privileged scaffold.

Development of Advanced Preclinical Models for Efficacy and Pharmacokinetic Profiling

Translating promising in vitro results into in vivo efficacy requires robust and predictive preclinical models. A significant challenge in drug development is the poor correlation between traditional animal models and human clinical outcomes. mdpi.com Future research must focus on developing and utilizing more sophisticated models to evaluate the efficacy and pharmacokinetic (PK) profiles of this compound derivatives.

Key advancements in this area include:

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living human cells in a 3D microenvironment that mimics the physiology of human organs (e.g., liver, brain, gut). mdpi.com OOCs can be used for more accurate prediction of human metabolism, drug efficacy, and toxicity, reducing reliance on animal testing. mdpi.com

Humanized Animal Models: Genetically engineering animals (e.g., mice) to express human receptors or enzymes can provide more relevant in vivo data on drug efficacy and metabolism.

Advanced In Vivo Imaging: Utilizing techniques like Positron Emission Tomography (PET) with radiolabeled analogs to study drug distribution, target engagement, and receptor occupancy directly in the living brain of preclinical models.

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated mathematical models that link drug concentration in the body (PK) to the pharmacological effect (PD). These models are essential for optimizing dosing regimens and predicting clinical outcomes.

A study on SCH 486757, an 8-azabicyclo[3.2.1]octan-3-ol derivative, demonstrated a favorable oral pharmacokinetic profile across multiple preclinical species (guinea pig, rat, dog), supporting its advancement. nih.gov Future development of analogs will require similarly thorough cross-species PK profiling to ensure adequate drug exposure at the target site.

The table below shows example pharmacokinetic parameters of SCH 486757 in dogs after oral administration, highlighting the type of data crucial for preclinical assessment. nih.gov

ParameterValue
Dose (p.o.)3 mg/kg
Cmax (ng/mL)185 ± 21
Tmax (h)2.0 ± 0
AUC (0-t) (ng*h/mL)1146 ± 123
t1/2 (h)5.3 ± 0.6

By integrating these advanced preclinical tools, researchers can make more informed decisions about which candidate compounds have the highest probability of success in human clinical trials.

Q & A

Q. Critical Intermediates :

  • 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one : A versatile intermediate for introducing aryl groups via lithiation and coupling .
  • Trospium chloride : A derivative highlighting the importance of quaternizing the nitrogen for pharmacological activity .

How do substituents on the phenyl group influence dopamine D2-like receptor binding affinity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that electronic and steric effects of phenyl substituents significantly modulate receptor affinity:

  • Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in 26 ) enhance binding to dopamine D2-like receptors due to increased dipole interactions .
  • Bulkier substituents (e.g., 2-naphthyl in 29 ) reduce affinity, suggesting steric hindrance in the receptor’s hydrophobic pocket .
  • 4-Fluorophenyl derivatives (e.g., 27 ) exhibit moderate affinity, balancing electronic effects and lipophilicity .

Table 1 : Selected Derivatives and Receptor Affinity

CompoundSubstituentYield (%)Receptor Affinity (Ki, nM)
262,3-Dichlorophenyl7212.4 ± 1.2 (D2)
274-Fluorophenyl5934.7 ± 3.5 (D2)
292-Naphthyl4889.1 ± 8.9 (D2)

Methodological Insight: Radioligand displacement assays using [³H]spiperone are critical for quantifying Ki values .

How can researchers resolve contradictions in stability data among derivatives?

Advanced Research Question
Discrepancies in stability (e.g., rapid oxidation of 4-bromophenyl derivative 28 ) require systematic analysis:

  • Accelerated stability studies : Expose compounds to air, light, or humidity and monitor degradation via HPLC or LC-MS .
  • Spectroscopic monitoring : Use ¹H NMR to detect oxidation byproducts (e.g., quinone formation in 28 ) .
  • Computational modeling : Predict susceptible sites for oxidation using DFT calculations on HOMO-LUMO gaps .

Example : Compound 28 (4-bromophenyl) discolors in air due to bromine-mediated radical oxidation. Stabilization strategies include argon purging during synthesis and storage with desiccants .

What spectroscopic techniques are essential for characterizing stereochemistry in this scaffold?

Basic Research Question
The bicyclic structure’s stereochemistry (endo/exo, syn/anti) is validated using:

  • ¹H/¹³C NMR : Coupling constants (e.g., J = 8–12 Hz for axial protons) and NOESY correlations confirm ring junction stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine/chlorine substituents .
  • X-ray crystallography : Absolute configuration determination, as demonstrated for SCH 221510, a NOP receptor agonist with (1R,3s,5S) stereochemistry .

What methodologies are used to evaluate nociceptin/orphanin FQ (NOP) receptor agonism?

Advanced Research Question
Key pharmacological assays include:

  • Calcium flux assays : Measure intracellular Ca²⁺ mobilization in CHO-K1 cells expressing human NOP receptors .
  • Tail-suspension test (TST) : In vivo evaluation of antidepressant-like effects (e.g., SCH 221510 reduces immobility time by 60% at 10 mg/kg) .
  • Competitive binding studies : Use [³H]N/OFQ to determine IC50 values for antagonists like SB-612111 .

Table 2 : Pharmacological Profile of SCH 221510

ParameterValue
NOP Receptor Agonism (EC50)3.2 nM (Calcium flux assay)
Selectivity (vs. opioid receptors)>100-fold
Bioavailability42% (rodent models)

How can regioselectivity challenges in aryl substitutions be addressed?

Advanced Research Question
Regioselective aryl introduction is achieved via:

  • Directed ortho-metalation : Use n-BuLi to deprotonate intermediates like 8-ethoxycarbonyl-3-one, followed by coupling with aryl bromides .
  • Microwave-assisted conditions : Enhance reaction rates for sterically hindered substrates (e.g., 3,4-dichlorophenyl in 16 ) .
  • Protecting group strategies : Ethoxycarbonyl groups prevent undesired side reactions at the nitrogen .

Example : Synthesis of 16 (3,4-dichlorophenyl) achieved 20% yield via lithiation, highlighting the need for optimized stoichiometry and temperature .

What analytical methods confirm the absence of tropane alkaloid impurities?

Basic Research Question
Tropane-related impurities (e.g., tropine-3-thiol) are monitored using:

  • GC-MS : Compare retention times and fragmentation patterns with reference standards .
  • Chiral HPLC : Resolve enantiomers of nortropinone hydrochloride, a common byproduct .
  • Ion chromatography : Detect sulfonate esters (e.g., 8-methyl methanesulfonate) at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
Reactant of Route 2
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.